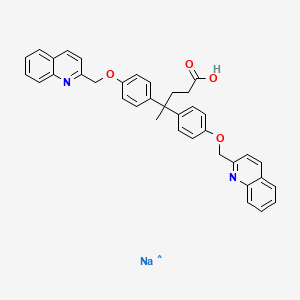
Tin ethyl ethiopurpurin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin Ethyl Etiopurpurin: is a synthetic purpurin compound with photosensitizing properties. It is known for its ability to preferentially accumulate in tumor cells due to their increased metabolic rate.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tin Ethyl Etiopurpurin involves the reaction of tin(II) acetate, tin(II) chloride, tin(II) sulfate, or tin(II) 2-ethylhexanoate with appropriate organic precursors. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of Tin Ethyl Etiopurpurin may involve large-scale chemical reduction synthesis using tin precursor agents. The process requires precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : Tin Ethyl Etiopurpurin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve halogenating agents or other electrophiles under specific conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tin Ethyl Etiopurpurin has a wide range of scientific research applications:
Chemistry: It is used as a photosensitizer in photochemical reactions.
Biology: The compound is studied for its role in cellular processes and interactions.
Medicine: Tin Ethyl Etiopurpurin is primarily researched for its application in photodynamic therapy for cancer treatment.
Industry: The compound’s photosensitizing properties make it useful in various industrial applications, including the development of photodynamic materials
Mechanism of Action
The mechanism of action of Tin Ethyl Etiopurpurin involves its accumulation in tumor cells, where it acts as a photosensitizer. Upon exposure to specific wavelengths of light, the compound generates reactive oxygen species that induce cell death in the targeted tumor cells. This process involves molecular targets and pathways related to cellular metabolism and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Tin Protoporphyrin IX: Another tin-based photosensitizer used in medical applications.
Tin(II) Complexes with Schiff Bases: These compounds have similar coordination chemistry and are studied for their biological activities.
Uniqueness: : Tin Ethyl Etiopurpurin is unique due to its specific photosensitizing properties and its ability to selectively accumulate in tumor cells. This selectivity enhances its effectiveness in photodynamic therapy compared to other similar compounds .
Properties
Molecular Formula |
C37H42Cl2N4O2Sn |
|---|---|
Molecular Weight |
764.4 g/mol |
InChI |
InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;+4/p-3 |
InChI Key |
MCTOGTBIQBEIBZ-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C4N3[Sn+2]N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)C)CC)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)



![N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)





![1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784519.png)
